molecular formula C8H12O3 B141377 Ethyl 3-cyclopropyl-3-oxopropanoate CAS No. 24922-02-9

Ethyl 3-cyclopropyl-3-oxopropanoate

货号: B141377
CAS 编号: 24922-02-9
分子量: 156.18 g/mol
InChI 键: LFSVADABIDBSBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9) is a β-keto ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . It is a pale yellow liquid (density: 1.058 g/mL at 25°C) with a boiling point of 212.9°C at atmospheric pressure . Industrially, it serves as a key intermediate in synthesizing pharmaceuticals, notably Pitavastatin Calcium . Its synthesis involves a modified Johnson procedure, reacting cyclopropyl methyl ketone with diethyl carbonate in the presence of sodium hydride, yielding ~75–82% after distillation .

准备方法

Synthetic Routes and Reaction Conditions

Esterification of 3-Cyclopropyl-3-oxopropanoic Acid

The most direct route involves esterifying 3-cyclopropyl-3-oxopropanoic acid with ethanol under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed, with reflux conditions (78–80°C) to drive the equilibrium toward ester formation . The reaction typically achieves 85–90% conversion within 6–8 hours, though prolonged heating risks decarboxylation of the β-ketoacid intermediate.

Key reaction:

3-Cyclopropyl-3-oxopropanoic acid+EthanolH+Ethyl 3-cyclopropyl-3-oxopropanoate+H2O\text{3-Cyclopropyl-3-oxopropanoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 3-cyclopropyl-3-oxopropanoate} + \text{H}_2\text{O}

Post-reaction, the mixture is neutralized with sodium bicarbonate (NaHCO₃), and the ester is extracted using dichloromethane (DCM) or ethyl acetate (EtOAc).

Claisen Condensation with Cyclopropyl Ketones

An alternative approach employs a Claisen condensation between ethyl acetoacetate and cyclopropyl methyl ketone. This method, detailed in a Royal Society of Chemistry protocol, uses sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0–5°C . The reaction proceeds via enolate formation, followed by nucleophilic attack on the ketone:

Ethyl acetoacetate+Cyclopropyl methyl ketoneNaH, THFEthyl 3-cyclopropyl-3-oxopropanoate+Byproducts\text{Ethyl acetoacetate} + \text{Cyclopropyl methyl ketone} \xrightarrow{\text{NaH, THF}} \text{this compound} + \text{Byproducts}

Yields range from 45–60%, with purification via vacuum distillation (40–50°C at 0.1 mmHg) to isolate the product .

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise temperature control (±2°C) and reduce side reactions. A representative setup involves:

  • Reactor Type: Tubular plug-flow reactor

  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)

  • Residence Time: 20–30 minutes

  • Throughput: 50–100 kg/hr

This method achieves 92–95% conversion with >99% purity after distillation .

Solvent-Free Esterification

Recent advances utilize microwave-assisted, solvent-free esterification. Ethanol and the β-ketoacid are mixed with catalytic p-TsOH and irradiated at 100–120°C for 15–20 minutes. This approach reduces energy consumption by 40% compared to conventional reflux .

Purification and Isolation

Vacuum Distillation

Crude product is distilled under reduced pressure to remove low-boiling impurities (e.g., unreacted ethanol). Optimal conditions:

  • Temperature: 50–60°C

  • Pressure: 5–10 mmHg

  • Purity Post-Distillation: 97–98%

Column Chromatography

For high-purity requirements (e.g., pharmaceutical intermediates), silica gel chromatography with hexanes/EtOAc (20:1 to 50:1) is employed. This step elevates purity to >99.5% but adds cost and time .

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Scale
Acid-catalyzed esterificationH₂SO₄85–9097–98Lab/Industrial
Claisen condensationNaH45–6095–97Lab
Continuous flowAmberlyst-1592–95>99Industrial
Microwave-assistedp-TsOH88–9398–99Pilot scale

Mechanistic Considerations

Acid-Catalyzed Esterification

The mechanism proceeds through protonation of the carboxylic acid, followed by nucleophilic attack by ethanol. The tetrahedral intermediate collapses to release water and form the ester . Cyclopropane ring strain (27–28 kcal/mol) minimally affects reactivity due to the distal positioning of the ester group.

Enolate Stability in Claisen Condensation

The success of the Claisen route hinges on enolate formation. Cyclopropyl groups exert minimal electron-withdrawing effects, allowing stable enolate generation at low temperatures (-10°C) .

Challenges and Optimization Strategies

  • Decarboxylation Mitigation: Lower reaction temperatures (70–75°C) and reduced acid catalyst loading (0.5–1 mol%) minimize β-ketoacid degradation .

  • Byproduct Formation: Ethyl 3-cyclopropyl-3-hydroxypropanoate (a reduction byproduct) is suppressed using anhydrous ethanol and molecular sieves .

Recent Advances

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable ester synthesis at 30–40°C in non-aqueous media. Yields reach 80–85% with negligible side products, though enzyme cost remains prohibitive for large-scale use .

Photocatalytic Methods

Visible-light-mediated esterification using graphitic carbon nitride (g-C₃N₄) as a photocatalyst shows promise, achieving 75% yield in 4 hours under ambient conditions .

化学反应分析

Ethyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Ethyl 3-cyclopropyl-3-oxopropanoate has been utilized in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting specific diseases.

Case Study: Synthesis of Anticancer Agents

In a study focused on the synthesis of triazolopyrimidinone derivatives, this compound was used as a key intermediate. The resulting compounds exhibited significant inhibitory activity against cancer cell lines, demonstrating potential as anticancer agents .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various reactions.

Table: Synthetic Applications

ApplicationDescription
Building Block Used to synthesize β-keto esters and amides
Reagent in Reactions Participates in Michael additions and aldol reactions
Intermediate for Derivatives Precursor for derivatives with enhanced pharmacological properties

Agricultural Chemistry

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides.

Research Insights

Research indicates that derivatives of this compound may exhibit herbicidal activity, making it a candidate for further exploration in agricultural applications .

Material Science

This compound can also be explored in material science for the development of polymers or coatings due to its unique structural features.

Potential Applications

  • Development of biodegradable polymers
  • Coatings with specific chemical resistance properties

作用机制

The mechanism of action of ethyl 3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural Analogs: Ethyl vs. Methyl Esters

Property Ethyl 3-Cyclopropyl-3-oxopropanoate Mthis compound
CAS No. 24922-02-9 32249-35-7
Molecular Weight 156.18 g/mol 142.15 g/mol
Boiling Point 212.9°C (760 mmHg) 58°C (1.5 mmHg)
Synthesis Yield 75–82% 75%
Key Applications Pitavastatin intermediate; heterocycle synthesis Pyrazole and triazole derivatives

Key Differences :

  • The ethyl ester’s higher molecular weight and boiling point enhance thermal stability, making it suitable for high-temperature reactions .
  • The methyl ester’s lower steric bulk may improve reactivity in cyclization reactions with hydrazones, as seen in pyrazole synthesis .

Substituent Effects: Halogenated and Functionalized Derivatives

This compound derivatives with varied benzyl substituents (e.g., 3-fluorobenzyl, 4-bromobenzyl) exhibit distinct pharmacological profiles. For example:

  • 4bg (3-fluorobenzyl): Synthesized via alkylation with 3-fluorobenzyl bromide, yielding 67% as a yellow oil.
  • 4bo (4-bromobenzyl): Bromine’s steric and electronic effects may alter binding affinity in target proteins .

Thermal and Chemical Behavior

  • Comparison with Linear β-Keto Esters: Ethyl 3-oxopropanoate derivatives (e.g., Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate) lack the cyclopropane ring, reducing strain and altering reactivity in cycloadditions .

Pharmacological Relevance

  • Triazolopyrimidinone Derivatives: this compound is alkylated to create intermediates for non-canonical kinase inhibitors, with substituents like 3-(trifluoromethyl)benzyl enhancing lipophilicity and target engagement .
  • Keap1 Inhibitors : The ethyl ester is used in synthesizing pyrazole-carboxylate inhibitors, where the cyclopropyl group may modulate steric interactions with the Keap1 binding pocket .

Industrial and Laboratory Considerations

  • Purity & Availability: this compound is produced at 100 tons/year with ≥98% purity, ensuring scalability . Methyl analogs are typically smaller-scale (>95% purity) .
  • Safety : Methyl derivatives carry warnings for flammability and reactivity, while ethyl esters require standard organic handling protocols .

生物活性

Ethyl 3-cyclopropyl-3-oxopropanoate (CAS No. 24922-02-9) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • Solubility : Very soluble in DMSO and other organic solvents.
  • Log P (octanol-water partition coefficient) : Ranges from 0.58 to 1.82, indicating moderate lipophilicity .

Pharmacological Profile

This compound has been evaluated for various biological activities, particularly in the context of its potential as a drug candidate. Key findings include:

  • Inhibition Studies : The compound has shown potential as an inhibitor in various biological assays. For instance, it was evaluated for its ability to inhibit CCR5 and CCR2 receptors, which are implicated in inflammatory responses and HIV infection. In one study, it demonstrated an IC50 value of 571 nM against CCR5, indicating significant inhibitory potential .
  • Cytotoxicity : Preliminary cytotoxicity assessments suggest that this compound may possess selective toxicity against certain cancer cell lines, although specific IC50 values were not disclosed in the available literature.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity:

  • Cyclopropyl Group : The presence of the cyclopropyl moiety is known to enhance the binding affinity of compounds to their biological targets due to its unique steric and electronic properties. This feature has been linked to increased potency in receptor binding assays .

Case Studies

  • Synthesis and Evaluation : In a study focused on synthesizing derivatives of triazolopyrimidinone, this compound was used as a starting material. The derivatives exhibited varying degrees of CCR5 inhibition, highlighting the importance of structural modifications on biological activity .
  • Chemical Reactivity : The compound undergoes several chemical transformations, including oxidation and condensation reactions, which can yield biologically active derivatives. These derivatives are being explored for their potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Value/Description
IC50 against CCR5571 nM
SolubilityVery soluble in DMSO
Log P0.58 - 1.82
Cytotoxicity (cell lines)Selective toxicity observed
Synthetic AccessibilityModerate (1.79)

常见问题

Basic Questions

Q. What are the key physicochemical properties of ethyl 3-cyclopropyl-3-oxopropanoate, and how do they influence its handling in laboratory settings?

this compound has a molecular formula of C8H12O3\text{C}_8\text{H}_{12}\text{O}_3, a molecular weight of 156.18 g/mol, and a density of 1.058 g/mL at 25°C. Its boiling point is 212.9°C at 760 mmHg, and it should be stored at room temperature in a well-ventilated area. The compound’s relatively low vapor pressure (0.169 mmHg at 25°C) reduces inhalation risks, but its flash point (84.6°C) necessitates precautions against ignition sources .

Q. How is this compound synthesized, and what purification methods are recommended?

The compound is synthesized via esterification of 3-cyclopropyl-3-oxopropanoic acid with ethanol under acidic catalysis. Industrial methods may employ continuous flow reactors for efficiency. Purification typically involves flash column chromatography using hexane:ethyl acetate gradients (e.g., 38:1) to isolate the product with >95% purity. Yields range from 37% to 87% depending on reaction optimization .

Q. What spectroscopic techniques are used to characterize this compound?

1H^1\text{H} NMR (400 MHz, CDCl3_3) reveals peaks at δ 4.32 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, ester CH2_2), 1.37 (t, J=7.1HzJ = 7.1 \, \text{Hz}, 3H, ester CH3_3), and 1.02–0.98 (m, 2H, cyclopropyl CH2_2). LC-MS (ESI) shows m/zm/z 282.1 [M+1]+^+ for derivatives. Chromatographic retention times (e.g., tR=3.36mint_R = 3.36 \, \text{min}) confirm purity .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cyclizations, and what products are formed?

In palladium-catalyzed reactions, the compound reacts with alkenes (e.g., 1-bromo-2-methylhept-2-ene) to form α,α-disubstituted alkenes. The reaction proceeds via oxidative addition of Pd(0) to the alkene, followed by migratory insertion and reductive elimination. Key 1H^1\text{H} NMR signals for the product include δ 5.19–5.12 (m, C=CH) and 1.62 (s, CH3_3C=CH). Yields reach 87% under optimized conditions (hexane:EtOAc eluent) .

Q. What mechanistic insights explain the thermal decarboxylation of this compound to cyclopentenones?

At 500–600°C, the β-keto ester undergoes decarboxylative rearrangement via a 1,1-diacyl-substituted cyclopropane intermediate. The cyclopropyl ring’s strain facilitates ring-opening, forming a diradical that recombines into 2-cyclopentenone. This pathway is exclusive to α-mono-substituted β-keto esters; α,α-disubstituted analogs yield simple ketones .

Q. How is this compound utilized in synthesizing noncovalent Keap1 inhibitors?

The compound serves as a precursor for pyrazole-4-carboxylate derivatives. For example, reaction with 3-bromophenyl hydrazine under reflux conditions forms ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate (85% yield). Subsequent hydrolysis yields carboxylic acids, which are screened for Keap1 binding via fluorescence polarization assays. LC-MS (m/zm/z 335.1 [M+1]+^+) and 1H^1\text{H} NMR validate intermediates .

Q. What strategies resolve contradictions in reaction outcomes when modifying the cyclopropane ring in β-keto esters?

Computational studies (DFT) reveal that cyclopropane ring strain and substituent positioning dictate reactivity. For instance, γ-positioned cyclopropanes (relative to the carbonyl) favor decarboxylation over rearrangement. Steric hindrance from α,α-disubstitution prevents cyclopentenone formation, necessitating careful substrate design for target products .

Q. Methodological Considerations

Q. What analytical workflows ensure reproducibility in synthesizing this compound derivatives?

  • Reaction Monitoring : Use LC-MS to track intermediate formation (e.g., tR=3.91mint_R = 3.91 \, \text{min} for bromophenyl derivatives).
  • Purification : Employ gradient flash chromatography (hexane:EtOAc 38:1 to 1:1) to isolate products.
  • Validation : Confirm purity (>95% by UV) and structure via 1H^1\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry .

Q. How do solvent and catalyst choices influence the enantioselective synthesis of derivatives?

Chiral organocatalysts (e.g., thiourea-based) in aprotic solvents (MeCN or toluene) enhance enantioselectivity in 1,6-aza-Michael additions. For example, Et3_3N in MeOH facilitates nucleophilic attack on the β-keto ester, achieving 83% yield for isoxazolin-5-one derivatives. Solvent polarity adjustments optimize reaction rates and selectivity .

属性

IUPAC Name

ethyl 3-cyclopropyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSVADABIDBSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294564
Record name ethyl 3-cyclopropyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24922-02-9
Record name Ethyl 3-cyclopropyl-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24922-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyclopropyl-3-oxopropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024922029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24922-02-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-cyclopropyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (-70° C.) solution of monoethyl malonate (33.97 g, 257.10 mmol) in THF (639 mL) was added n-BuLi (1.6M in hexanes, 319 mL, 514.19 mmol) and the mixture was stirred under an argon atmosphere for 15 min. The resulting solution was cooled to -65° C. and cyclopropanecarbonyl chloride (15.55 g, 148.77 mmol) was added. The reaction mixture was stirred for 1 h and then allowed to warm up to room temperature. Some drops of water were added and THF was removed. The residue was taken up in 1N HCl/Et2O and extracted with Et2O. The organic phase was washed with saturated NaHCO3, dried and concentrated to a residue. This was purified by chromatography on silica gel (hexane-EtOAc mixtures of increasing polarity) to afford the title compound as a yellow oil (14.7 g, 63%).
Quantity
33.97 g
Type
reactant
Reaction Step One
Name
Quantity
639 mL
Type
solvent
Reaction Step One
Quantity
319 mL
Type
reactant
Reaction Step Two
Quantity
15.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
63%

Synthesis routes and methods II

Procedure details

To a stirred solution of 23.8 g ethyl hydrogen malonate (180 mmoles) in 350 mL of dry THF, and cooled to -75° C. under nitrogen atmosphere, was added dropwise 145 mL of 2.5M n-butyllithium in hexane (363 mmoles), keeping the temperature below -55° C. The resultant suspension was warmed to ca. 0° C. and held at 0° to 10° C. for 20 minutes; it was then recooled to ←70° C. and cyclopropanecarbonyl chloride (10.0 mL, 11.5 g, 109 mmoles) was added dropwise. with stirring, maintaining the temperature below -60° C. It was then warmed to room temperature, diluted with 300 mL of ether, and carefully treated, with stirring, with 25 mL of concentrated hydrochloric acid in 200 mL of water. The phases were separated, the organic phase was washed once with water, and the aqueous phases were combined. The aqueous phases were extracted three times with ether, the ether phases combined, washed once with water, and combined with the original organic phase. Finally, the entire organic phase was washed once with saturated aqueous NaHCO3, dried over MgSO4, and the ether evaporated to give 14.9 g crude product. Distillation under reduced pressure gave 9.8 g final product, bp 88°-92° C./5 mm Hg. (Lit. 90°-95° C./4 mm Hg).
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
363 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 2-oxazolydone (20.8 g) in tetrahydrofuran (750 ml) was added n-butyllithium (1.56 M hexane solution, 153 ml) at −78° C. and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added a solution of cyclopropanecarbonyl chloride (25 g) in tetrahydrofuran (50 ml) at −78° C. over 30 minutes. The mixture was stirred for 14 hours while gradually raising the temperature to room temperature. The reaction mixture was poured into ice-water and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The extract was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give white crystals (26 g). A mixture of the obtained white crystals (10 g), ethyl bromoacetate (21.5 ml) and zinc powder (25.3 g) in tetrahydrofuran (300 ml) was ultrasonicated for 2 hours and heated under reflux for 2 hours. To the reaction mixture was added 10% hydrochloric acid and the insoluble material was filtered off through Celite. The filtrate was extracted with ethyl acetate, and the extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The extract was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give ethyl 3-cyclopropyl-3-oxopropionate (5.7 g) as a yellow oil. Subsequently, the title compound was prepared from 2-chlorobenzaldehyde, 3-aminopyrazole and ethyl 3-cyclopropyl-3-oxopropionate in the same manner as in Example 275.
[Compound]
Name
crystals
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
25.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2.59 g of 1-amino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane (obtainable by a condensation reaction of ethyl cyclopropanecarboxylate with ethyl acetate to give ethyl 3-cyclopropyl-propan-3-on-1-oate; reduction of the latter to ethyl 3-cyclopropyl-propan-3-ol-1-oate; reaction of the latter with p-trifluoromethylphenol analogously to Example 3, to give ethyl 3-cyclopropyl-3-p-trifluoromethylphenoxy-propanoate; reaction with NH3 to give the amide; and reduction of the latter with LiAlH4) and 1.5 g of benzaldehyde in 25 ml of toluene is boiled for one hour under a water separator. The solution of the resulting 1-benzylideneamino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane is heated with 5 g of methyl iodide for 12 hours at 150° in a tube and then evaporated. The resulting quaternary salt is boiled for 10 minutes in 90% ethanol. The mixture is again evaporated, the residue is taken up in dilute hydrochloric acid and the benzaldehyde which has been split off is removed by extraction with ether. The acid, aqueous solution is rendered alkaline with sodium hydroxide solution and worked up in the customary manner. 1-Methylamino-3-cyclopropyl-3-p-trifluoromethylphenoxypropane is obtained. Rf 0.22 (A).
[Compound]
Name
1-amino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-cyclopropyl-3-oxopropanoate
Ethyl 3-cyclopropyl-3-oxopropanoate
Reactant of Route 4
Ethyl 3-cyclopropyl-3-oxopropanoate
Reactant of Route 5
Ethyl 3-cyclopropyl-3-oxopropanoate
Reactant of Route 6
Ethyl 3-cyclopropyl-3-oxopropanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。